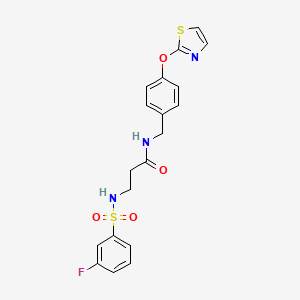
3-(3-fluorophenylsulfonamido)-N-(4-(thiazol-2-yloxy)benzyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-fluorophenylsulfonamido)-N-(4-(thiazol-2-yloxy)benzyl)propanamide is a useful research compound. Its molecular formula is C19H18FN3O4S2 and its molecular weight is 435.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(3-fluorophenylsulfonamido)-N-(4-(thiazol-2-yloxy)benzyl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure includes a sulfonamide moiety, a thiazole ring, and a benzyl group, which are known to contribute to various pharmacological effects.
Chemical Structure
The IUPAC name for this compound reflects its complex structure, which can be broken down into several functional groups:
- Fluorophenylsulfonamide : This moiety is associated with antibacterial and antitumor properties.
- Thiazol-2-yloxy : Thiazole derivatives are often linked to anti-inflammatory and antimicrobial activities.
- Propanamide : The amide group can enhance solubility and bioavailability.
Biological Activity Overview
The biological activity of this compound has been explored through various studies. Key findings include:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of bacterial strains, making it a candidate for antibiotic development.
- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, potentially through mechanisms involving apoptosis induction.
- Anti-inflammatory Effects : Compounds with thiazole rings are often studied for their ability to modulate inflammatory pathways, indicating possible therapeutic applications in inflammatory diseases.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : The thiazole moiety could interact with various receptors, influencing signaling pathways related to inflammation and cell survival.
Research Findings
A summary of significant research findings related to this compound is presented in the table below:
Case Studies
-
Antimicrobial Efficacy Study :
- A study conducted on various bacterial strains highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The research utilized standard disk diffusion methods to determine susceptibility.
-
Cancer Cell Line Analysis :
- In vitro assays were performed on different cancer cell lines (e.g., HeLa, MCF-7). Results indicated that the compound significantly reduced cell viability and induced apoptosis, suggesting potential as an anticancer agent.
-
Inflammatory Response Evaluation :
- In a model of acute inflammation induced by LPS in mice, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines, indicating its potential use in treating inflammatory disorders.
属性
IUPAC Name |
3-[(3-fluorophenyl)sulfonylamino]-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S2/c20-15-2-1-3-17(12-15)29(25,26)23-9-8-18(24)22-13-14-4-6-16(7-5-14)27-19-21-10-11-28-19/h1-7,10-12,23H,8-9,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWLVBGFPWRTAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCC(=O)NCC2=CC=C(C=C2)OC3=NC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













